ethyl 4-(5-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate
Description
Ethyl 4-(5-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a heterocyclic compound featuring a fused thiazolo-triazole core system substituted with a 2-bromophenyl group at position 2 and a benzoate ester at position 2. The (Z)-stereochemistry of the exocyclic methylene group is critical for its bioactivity, as this configuration optimizes π-conjugation and steric interactions with biological targets . This compound has drawn attention due to its structural similarity to anticancer agents targeting kinase inhibition or epigenetic modulation, though its specific pharmacological profile remains under investigation .
Properties
Molecular Formula |
C24H16BrN3O4S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H16BrN3O4S/c1-2-31-23(30)15-9-7-14(8-10-15)19-12-11-16(32-19)13-20-22(29)28-24(33-20)26-21(27-28)17-5-3-4-6-18(17)25/h3-13H,2H2,1H3/b20-13- |
InChI Key |
NBTDOEFZITZBNV-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multi-step organic reactions. One common approach is the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile, followed by further functionalization to introduce the furan and benzoate groups . The reaction conditions often require the use of base catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Ethyl 4-(5-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The thiazolo-triazole ring system is known to interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
*Calculated based on molecular formula.
Key Structural Determinants of Bioactivity
- Halogen Substitution : The 2-bromophenyl group in the target compound may enhance hydrophobic interactions compared to 4-chlorophenyl in 2h . Bromine’s larger atomic radius could improve target binding but reduce solubility.
- Ester vs. Amide Functionalization: Ethyl benzoate (target) vs. acetamide (2h) alters polarity and metabolic stability.
- Exocyclic Methylene Group : Furyl (target) vs. thiophene (2k) modulates electron density and π-stacking capacity. Thiophene-containing analogues (e.g., 2k) show lower potency, suggesting furyl’s superior compatibility with target pockets .
Bioactivity and Mechanism Insights
- Anticancer Activity : Analogues like 2h and 2i inhibit cancer cell proliferation (IC₅₀: 8–15 μM), likely via kinase inhibition or histone deacetylase (HDAC) modulation . The target compound’s bromophenyl group may enhance HDAC8 affinity, as seen in structurally related HDAC inhibitors .
- Similarity Clustering : Compounds with >70% structural similarity (Tanimoto coefficient) often share bioactivity profiles, as demonstrated in hierarchical clustering studies . The target compound’s furyl-benzoate moiety aligns with bioactive clusters in PubChem datasets .
Computational and Experimental Validation
- QSAR Models : The target compound’s ADME properties (e.g., logP ~3.5) align with orally bioavailable thiazolo-triazoles, though its high molecular weight (~500) may limit permeability .
- Molecular Dynamics : The (Z)-configuration stabilizes planar conformations, favoring intercalation with DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
